molecular formula C22H19N3 B5458181 N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine

Cat. No.: B5458181
M. Wt: 325.4 g/mol
InChI Key: VGDXSCKJQOPRMD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine is an organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring system substituted with a 2,4-dimethylphenyl group and a phenyl group

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-15-12-13-20(16(2)14-15)23-22-19-11-7-6-10-18(19)21(24-25-22)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDXSCKJQOPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride to form an intermediate, which is then subjected to cyclization and subsequent amination to yield the final product. The reaction conditions often include the use of solvents such as toluene or xylene, and catalysts like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phthalazine derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of phthalazine-1,4-dione derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of halogenated phthalazine derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide

Uniqueness

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine is unique due to its specific phthalazine ring system and the presence of both 2,4-dimethylphenyl and phenyl groups This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications

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